Lumiluteoskyrin
CAS No.: 22333-61-5
Cat. No.: VC0533792
Molecular Formula: C30H20O12
Molecular Weight: 572.478
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 22333-61-5 |
|---|---|
| Molecular Formula | C30H20O12 |
| Molecular Weight | 572.478 |
| IUPAC Name | 7,17:8,16-Dimethanocyclodeca(1,2-b:5,6-b')dinaphthalene-5,6,9,10,15,18-hexone, 7,8,16,17-tetrahydro-1,4,11,14,19,20-hexahydroxy-2,13-dimethyl- |
| Standard InChI | InChI=1S/C30H20O12/c1-5-3-7(31)9-15(21(5)33)27(39)13-11-12-14-18(24(36)10-8(32)4-6(2)22(34)16(10)28(14)40)30(42)20(26(12)38)19(25(11)37)29(41)17(13)23(9)35/h3-4,11-12,19-20,25-26,31-34,37-38H,1-2H3 |
| Standard InChI Key | WAPGTBQHVKHVBG-UHFFFAOYSA-N |
| SMILES | O=C1C2=C(C3C4C(C5=O)=C(C(C(C4O)C(C3O)C2=O)=O)C(C6=C5C(O)=C(C)C=C6O)=O)C(C7=C1C(O)=CC(C)=C7O)=O |
| Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Lumiluteoskyrin has a molecular formula of C30H20O12, representing a structural modification of luteoskyrin (C30H22O12) through a photoreaction process . The compound is characterized by its distinctive deep coloration and quinonic nature.
Physical Properties
| Property | Description |
|---|---|
| Molecular Formula | C30H20O12 |
| Appearance | Deep colored quinonic compound |
| Melting Point | > 370°C |
| Solubility | Soluble in organic solvents such as DMSO, chloroform |
| Optical Activity | Derived from (-)-luteoskyrin |
Spectroscopic Characteristics
Lumiluteoskyrin exhibits distinctive spectroscopic features that have been instrumental in elucidating its structure. The UV absorption spectrum of lumiluteoskyrin shows similarities to quinone B, with maximum absorption peaks at approximately 495 nm, with inflections at 530 nm and 570 nm . This spectroscopic profile suggests structural similarities with quinone B, which was isolated from a mutant strain of Penicillium islandicum by Bu'Lock and Smith .
The infrared (IR) spectrum of lumiluteoskyrin reveals characteristic absorption bands at 1697 cm-1 (non-chelated C=O) and 1608 cm-1 (chelated C=O), which closely resembles the IR spectral pattern of rubroskyrin . This similarity indicates that lumiluteoskyrin maintains certain structural features of the rubroskyrin skeletal framework.
Formation Through Photochemical Reaction
Lumiluteoskyrin is primarily formed through the photochemical transformation of (-)-luteoskyrin, a hepatotoxic mycotoxin produced by Penicillium islandicum Sopp . This photosensitivity is one of the most characteristic properties of luteoskyrin.
Photoreaction Mechanism
The photoreaction initiates at the p-diketones chelated with the p-diphenolic system in the luteoskyrin molecule . Under illumination by light (wavelength > 350 nm), (-)-luteoskyrin undergoes a structural reorganization resulting in the formation of lumiluteoskyrin. The electron spin resonance (ESR) spectrum of (-)-luteoskyrin under light illumination reveals radical formation, indicating that the photoreaction proceeds through a radical-mediated mechanism .
Structural Transformation
The structural transformation from luteoskyrin to lumiluteoskyrin involves a complex rearrangement of the molecular framework. While luteoskyrin possesses a bis-dihydroanthraquinone structure , lumiluteoskyrin represents a modified quinonic structure with altered stereochemistry. The parent compound (-)-luteoskyrin has been established to have a cagelike structure with specific stereochemistry, which undergoes significant modification during the photoreaction .
Structural Elucidation and Characterization
The structural elucidation of lumiluteoskyrin has been accomplished through various spectroscopic techniques, particularly nuclear magnetic resonance (NMR) spectroscopy.
NMR Spectroscopic Analysis
The NMR spectrum of lumiluteoskyrin tetraacetate (C30H16O8(OCOCH3)4) provides critical information about its structural framework. This derivative has a melting point of 360°C and an optical rotation [α]D of +178° in dioxane solution . The NMR spectrum reveals a specific structural system in the molecule with the following characteristic signals:
| Proton Position | Chemical Shift (δ ppm) | Coupling Constants |
|---|---|---|
| (a) | 3.25 | Jac = 2.5 Hz, Jab = 1 Hz (long-range coupling) |
| (b) | 4.45 | Jbc = 3 Hz |
| (c) | 5.23 | Jac = 2.5 Hz, Jbc = 3 Hz |
Additionally, an NMR signal at δ 6.79 ppm (doublet, J = 1 Hz) indicates the presence of a proton adjacent to a methyl group on a quinone ring .
Proposed Structure
Based on comprehensive spectroscopic analyses, structure (XIII) has been proposed to represent lumiluteoskyrin . The structure maintains some features of the parent compound while incorporating specific modifications resulting from the photochemical rearrangement. The NMR spectrum of lumiluteoskyrin hexaacetate further supports this structural assignment, with characteristic signals at 6.78 ppm (J = 2 Hz), 5.18 ppm, 2.53 ppm, 2.18 ppm, 1.82 ppm, and 2.61 ppm .
Relationship to Other Fungal Metabolites
Lumiluteoskyrin exists within a family of structurally related fungal metabolites, particularly those derived from Penicillium islandicum and related species.
Connection to Luteoskyrin
Luteoskyrin, the parent compound of lumiluteoskyrin, is a hepatotoxic mycotoxin produced by Penicillium islandicum . It belongs to the class of bis-dihydroanthraquinones and has been implicated in liver cirrhosis and carcinoma in long-term feeding experiments with laboratory animals . Luteoskyrin has been found to impair mitochondrial function and bind with DNA at pyrimidine base sites in the presence of magnesium ions .
Structural Relationships with Other Metabolites
The structural features of lumiluteoskyrin show relationships with other fungal metabolites, including rubroskyrin, rugulosin, and quinone B. In particular, the spectroscopic similarities between lumiluteoskyrin and quinone B suggest structural parallels . Additionally, the photoreaction that produces lumiluteoskyrin is also exhibited by (-)-deoxyluteoskyrin, which lacks a hydroxyl group at a specific position compared to luteoskyrin .
Research Significance and Applications
The study of lumiluteoskyrin contributes to the broader understanding of fungal metabolites and their chemical transformations. The photochemical reaction that produces lumiluteoskyrin represents an interesting model for studying light-induced structural rearrangements in complex organic molecules.
Photochemical Research Model
The transformation of luteoskyrin to lumiluteoskyrin offers a valuable model system for investigating photochemical reactions in natural products. The reaction involves a specific initiation at p-diketones chelated with p-diphenolic systems, potentially informing research on similar photochemical transformations in related compounds .
Analytical Applications
The distinct spectroscopic properties of lumiluteoskyrin, including its UV absorption profile and NMR spectral characteristics, can be utilized in analytical applications. These properties could potentially serve as markers for the presence and photodegradation of luteoskyrin in contaminated samples.
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